
Dioxacarb
Overview
Description
Dioxacarb, also known as Elecron or Famid, is a phenyl methylcarbamate insecticide. It is primarily used to control pests in agricultural and non-agricultural settings. This compound functions as an inhibitor of cholinesterase, similar to organophosphates, and is known for its high toxicity to aquatic animals .
Preparation Methods
Dioxacarb is synthesized through the reaction of 2-(1,3-dioxolan-2-yl)phenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Dioxacarb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different carbamate derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. .
Scientific Research Applications
Dioxacarb has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of carbamate pesticides.
Medicine: Investigated for its potential effects on human health, particularly its role as a cholinesterase inhibitor.
Mechanism of Action
Dioxacarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve impulse transmission. The inhibition is reversible, and the compound forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .
Comparison with Similar Compounds
Dioxacarb is similar to other carbamate insecticides such as carbaryl, aldicarb, and methomyl. it is unique in its specific chemical structure and its high toxicity to aquatic animals. Unlike some other carbamates, this compound is not persistent in soils and has a low volatility, reducing its environmental impact .
Similar Compounds
- Carbaryl
- Aldicarb
- Methomyl
- Propoxur
- Oxamyl
This compound’s unique properties make it a valuable compound in various scientific and industrial applications, despite its high toxicity and potential environmental impact.
Biological Activity
Dioxacarb is a phenyl methylcarbamate insecticide widely used in agriculture for pest control. Understanding its biological activity is critical for assessing its safety and efficacy. This article reviews the cytotoxic and genotoxic effects of this compound, supported by empirical research findings, data tables, and relevant case studies.
This compound's chemical structure contributes to its biological activity. It acts primarily as an insecticide, affecting the nervous systems of pests. Its mode of action involves inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which results in paralysis and death of the target insects.
Cytotoxicity and Genotoxicity Studies
Research has shown that this compound exhibits significant cytotoxic effects on human peripheral lymphocytes and plant cells. A pivotal study evaluated its impact through two main assays: the chromosome aberrations (CA) assay and the Allium test.
Chromosome Aberrations Assay
In this assay, human peripheral blood lymphocytes were exposed to varying concentrations of this compound (62.5, 125, 250, and 500 ppm). The results indicated:
- Cytotoxic Effects : this compound reduced the mitotic index (MI) significantly at concentrations of 250 ppm and above, indicating cytotoxicity.
- Genotoxic Effects : No significant increase in CA frequency was observed across treated groups compared to controls, suggesting that this compound is not genotoxic at the tested concentrations.
Table 1: Chromosome Aberration Results
Concentration (ppm) | CA Frequency (per 100 cells) | MI (%) | Abnormal Cell % |
---|---|---|---|
Control | 0.02 | 30 | 5 |
62.5 | 0.03 | 29 | 6 |
125 | 0.03 | 25 | 8 |
250 | 0.05 | 20 | 12 |
500 | 0.06 | 15 | 15 |
Allium Test
The Allium test assessed the impact of this compound on root growth inhibition in Allium cepa. The findings revealed a dose-dependent inhibition of root growth:
- EC50 Determination : The effective concentration for root growth inhibition was calculated at various doses.
- Mitotic Index : A significant decrease in MI was noted across all concentrations compared to control groups.
Table 2: Allium Test Results
Concentration (ppm) | Mean Root Length (cm) ± SD | % Inhibition |
---|---|---|
Control (1% DMSO) | 4.40 ± 0.21 | – |
6.25 | 3.55 ± 0.27 | 19.32 |
12.5 | 2.88 ± 0.12 | 34.55 |
25 | 2.51 ± 0.30 | 42.95 |
50 | 2.31 ± 0.19 | 47.50 |
100 | 2.02 ± 0.17 | 54.09 |
Health Risk Assessment
A health risk assessment conducted in Uganda highlighted this compound's chronic health risks associated with pesticide residue in food products:
- Hazard Quotients : this compound had a hazard quotient of 55 , indicating potential chronic health risks for consumers, especially among vulnerable populations such as children.
- Exposure Scenarios : The study outlined various exposure scenarios based on dietary ingestion patterns, revealing that chronic health risks decreased with age but remained significant across all age groups.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Dioxacarb in environmental or biological matrices?
- Methodological Answer : Utilize chromatographic techniques (e.g., HPLC or GC-MS) coupled with extraction protocols. For instance, core–shell magnetic nanosorbents like Fe₃O₄@SiO₂ functionalized with trimethyl ethoxysilane (TMS-mNP55 or TMS-mNP100) have demonstrated high efficiency in extracting this compound from complex samples, achieving up to 99% reduction in pesticide concentration post-extraction . Calibration curves using spiked matrices and internal standards (e.g., deuterated analogs) ensure precision. Validate methods via recovery experiments and inter-laboratory comparisons.
Q. How can researchers design experiments to assess this compound’s acute toxicity in non-target organisms?
- Methodological Answer : Follow OECD guidelines for acute toxicity testing. For aquatic organisms (e.g., Daphnia magna), use static or semi-static systems with controlled exposure concentrations (e.g., 0.1–10 mg/L). Monitor mortality, behavioral changes, and biochemical markers (e.g., acetylcholinesterase inhibition) at 24–96-hour intervals. Include negative controls and dose-response modeling (e.g., probit analysis) to calculate LC₅₀ values. Document all parameters (pH, temperature, dissolved oxygen) to ensure reproducibility .
Q. What are the best practices for synthesizing and characterizing this compound derivatives for structure-activity studies?
- Methodological Answer : Optimize synthetic routes (e.g., carbamate group modifications) using reflux conditions and catalysts like triethylamine. Characterize derivatives via NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry. Purity assessment via HPLC with UV detection (λ = 254 nm) is critical. For novel compounds, provide full spectroscopic data in supplementary materials to enable replication .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s environmental persistence across studies?
- Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., soil pH, organic matter content). Use principal contradiction analysis to isolate dominant factors (e.g., microbial degradation rates vs. photolysis) . Validate hypotheses via controlled microcosm experiments comparing half-lives under standardized conditions. Statistical tools like ANOVA or mixed-effects models can quantify interactions between variables .
Q. What computational strategies are effective for predicting this compound’s metabolic pathways in mammals?
- Methodological Answer : Combine in silico tools (e.g., molecular docking with cytochrome P450 enzymes) and quantitative structure-metabolism relationship (QSMR) models. Validate predictions using in vitro hepatic microsome assays with LC-MS/MS to detect metabolites (e.g., hydroxylated or hydrolyzed products). Cross-reference results with existing databases (e.g., ToxCast) to identify overlooked pathways .
Q. How can researchers optimize this compound degradation in wastewater treatment systems while minimizing toxic byproducts?
- Methodological Answer : Design pilot-scale studies using advanced oxidation processes (AOPs) like UV/H₂O₂ or ozonation. Monitor degradation kinetics via LC-UV and identify intermediates via TOF-MS. Use response surface methodology (RSM) to optimize variables (e.g., oxidant concentration, pH). Toxicity assessments (e.g., Vibrio fischeri bioluminescence inhibition) ensure byproducts are non-hazardous .
Q. Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioassays?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Weibull) to fit dose-response curves. Use Akaike’s Information Criterion (AIC) to select the best-fitting model. For clustered data (e.g., repeated measures), employ mixed-effects models. Report confidence intervals and effect sizes (e.g., EC₅₀ ± SE) to enhance transparency .
Q. How should researchers document and share negative or inconclusive results from this compound studies?
- Methodological Answer : Publish negative data in supplementary materials or data repositories (e.g., Zenodo) with detailed metadata (e.g., experimental conditions, instrument settings). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles. Discuss methodological limitations (e.g., detection limits, sampling biases) to guide future studies .
Q. Ethical & Reproducibility Considerations
Q. What protocols ensure ethical compliance in this compound research involving animal models?
- Methodological Answer : Adhere to institutional Animal Care and Use Committee (IACUC) guidelines. Justify sample sizes via power analysis to minimize animal use. Report anesthesia, euthanasia, and housing conditions (e.g., temperature, light cycles) following ARRIVE 2.0 guidelines. Include ethics approval numbers in publications .
Q. How can researchers enhance the reproducibility of this compound studies in ecotoxicology?
Properties
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQRNRRDYRQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041886 | |
Record name | Dioxacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-21-2 | |
Record name | Dioxacarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6988-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioxacarb [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dioxacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioxacarb | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOXACARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698BEK3133 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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